![molecular formula C20H21N5 B14511652 2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline CAS No. 62888-02-2](/img/structure/B14511652.png)
2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline core structure with a phenyl group substituted with an (E)-(4-methylpiperidin-1-yl)diazenyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline can be achieved through various synthetic routes. One common method involves the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates . The reaction conditions typically involve the use of a catalyst and a solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often involves large-scale synthesis using metal-catalyzed reactions. For example, copper-catalyzed imidoylative cross-coupling reactions have been employed to efficiently produce quinazoline derivatives . These methods are optimized for high yield and purity, making them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives with altered electronic properties.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline involves its interaction with specific molecular targets. The compound is known to inhibit tyrosine kinase receptors, which play a crucial role in cell signaling pathways . By inhibiting these receptors, the compound can interfere with cell proliferation and induce apoptosis in cancer cells. Additionally, it may interact with other enzymes and proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
2-Phenylquinazoline: A derivative with a phenyl group substitution.
4-Methylquinazoline: A derivative with a methyl group substitution.
Uniqueness
2-{2-[(E)-(4-Methylpiperidin-1-yl)diazenyl]phenyl}quinazoline is unique due to the presence of the (E)-(4-methylpiperidin-1-yl)diazenyl moiety, which imparts distinct electronic and steric properties. This unique structure enhances its biological activity and makes it a valuable compound for various research applications.
Propiedades
Número CAS |
62888-02-2 |
|---|---|
Fórmula molecular |
C20H21N5 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
(4-methylpiperidin-1-yl)-(2-quinazolin-2-ylphenyl)diazene |
InChI |
InChI=1S/C20H21N5/c1-15-10-12-25(13-11-15)24-23-19-9-5-3-7-17(19)20-21-14-16-6-2-4-8-18(16)22-20/h2-9,14-15H,10-13H2,1H3 |
Clave InChI |
IFNINEXLZQVQFX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)N=NC2=CC=CC=C2C3=NC4=CC=CC=C4C=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(2,4-Dimethoxyphenyl)methylene]diphenol](/img/structure/B14511585.png)
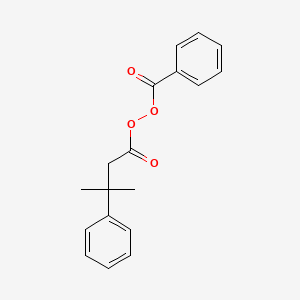

![3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid](/img/structure/B14511598.png)
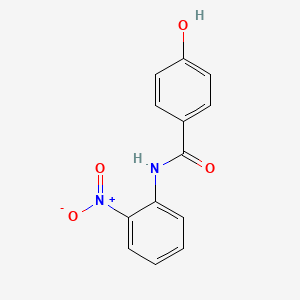

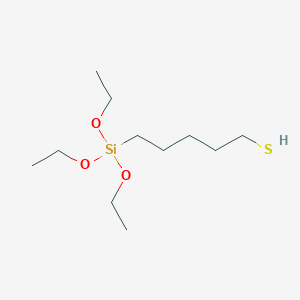
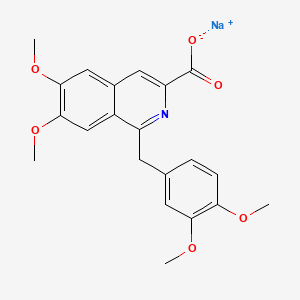
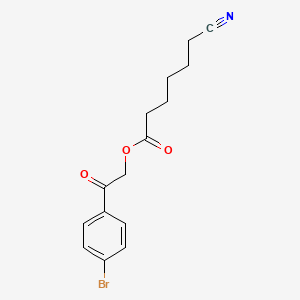
![N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14511641.png)

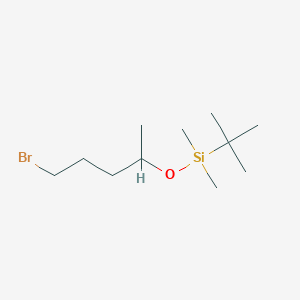
![3,8,10-Trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14511656.png)
![6-(Phenylmethanesulfonyl)tetrazolo[5,1-a]phthalazine](/img/structure/B14511658.png)
